molecular formula C11H12N2O B6142353 (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol CAS No. 1005323-19-2

(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B6142353
CAS No.: 1005323-19-2
M. Wt: 188.23 g/mol
InChI Key: ZILVMLWWVGDAHG-SECBINFHSA-N
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Description

Significance of Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are of paramount importance in the field of asymmetric synthesis, serving as valuable building blocks for the construction of complex, enantiomerically pure molecules. The stereochemistry of the hydroxyl-bearing carbon atom can profoundly influence the biological activity of a molecule, making the synthesis of single-enantiomer compounds a critical endeavor in the pharmaceutical and agrochemical industries.

The asymmetric reduction of prochiral ketones is a primary method for producing chiral alcohols. ru.nl This transformation can be achieved through various catalytic methods, including the use of chiral transition metal complexes and enzymes. ru.nl These methods allow for the selective production of one enantiomer over the other, a crucial capability in modern organic synthesis. Chiral alcohols, once synthesized, can be used as key intermediates in the total synthesis of natural products and active pharmaceutical ingredients. They can also serve as chiral auxiliaries, guiding the stereochemical outcome of subsequent reactions.

Role of Imidazole (B134444) Derivatives in Contemporary Organic Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural unit is found in many biologically important molecules, including the amino acid histidine. ijnrd.org The unique electronic properties and ability of the nitrogen atoms to participate in hydrogen bonding make imidazole derivatives highly versatile in a range of applications. openmedicinalchemistryjournal.comnih.gov

In medicinal chemistry, the imidazole ring is a common scaffold in a wide array of therapeutic agents due to its ability to interact with biological targets. nih.govmdpi.com Furthermore, imidazole derivatives are extensively used as ligands for transition metals in catalysis and as key components in the synthesis of ionic liquids and functional materials. umsida.ac.id The development of synthetic methodologies to create substituted imidazoles is an active area of research, driven by the continuous demand for novel compounds with tailored properties. umsida.ac.id

Structural Features and Research Relevance of the (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol Framework

The structure of this compound integrates a chiral benzylic alcohol with a phenyl-imidazole moiety. This combination suggests its potential as a chiral ligand in asymmetric catalysis, where the nitrogen atoms of the imidazole ring can coordinate to a metal center, and the chiral hydroxyl group can influence the stereochemical environment around the metal.

The synthesis of this specific chiral alcohol typically proceeds through the asymmetric reduction of its corresponding ketone precursor, 4'-(1H-imidazol-1-yl)acetophenone. The synthesis of this precursor has been reported through the reaction of imidazole with 4'-chloroacetophenone in the presence of a base. nih.gov

The enantioselective reduction of 4'-(1H-imidazol-1-yl)acetophenone to produce the (R)-enantiomer can be accomplished using various asymmetric reduction techniques. For instance, the use of spiroborate ester catalysts in borane-mediated reductions has been shown to be effective for producing related chiral alcohols. sigmaaldrich.com

Table 1: Properties of 4'-(1H-imidazol-1-yl)acetophenone

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol
Melting Point108-110 °C
AppearanceWhite to yellow powder

This data is for the precursor ketone, 4'-(1H-imidazol-1-yl)acetophenone. chemicalbook.com

The research relevance of this compound lies in its potential as a versatile chiral building block. The presence of both a nucleophilic hydroxyl group and a coordinating imidazole ring allows for a variety of subsequent chemical transformations. Its structural similarity to other phenyl-imidazole compounds suggests potential applications in materials science and medicinal chemistry, where this scaffold has been investigated for its electronic and biological properties. nih.gov Further investigation into the catalytic applications and biological activity of this specific enantiomer is a promising area for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(4-imidazol-1-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)10-2-4-11(5-3-10)13-7-6-12-8-13/h2-9,14H,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILVMLWWVGDAHG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1r 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol

Strategies for the Construction of the 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol Core

The construction of the chiral 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol framework is dominated by methods that install the hydroxyl group and the adjacent stereocenter in a controlled manner. The most widely adopted and extensively documented strategy involves the asymmetric reduction of the corresponding ketone, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone.

Direct Stereoselective Synthesis Approaches to (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol

While the reduction of the corresponding ketone is the most prevalent route, direct stereoselective methods that build the chiral center without a ketone intermediate are also conceptually possible. A primary strategy in this category would be the enantioselective addition of a methyl nucleophile to the aldehyde precursor, 4-(1H-imidazol-1-yl)benzaldehyde.

This transformation can be achieved through the use of organometallic reagents in the presence of a stoichiometric or catalytic amount of a chiral ligand or auxiliary. For example, the asymmetric addition of organozinc reagents (e.g., dimethylzinc) to aldehydes, catalyzed by chiral amino alcohols or other ligands, is a well-established method for creating chiral secondary alcohols. While specific application to 4-(1H-imidazol-1-yl)benzaldehyde is not widely reported, the broad utility of these methods suggests their potential applicability. This approach would construct the C-C bond and the stereocenter in a single, highly controlled step.

Chiral Resolution Techniques for Racemic 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol

The production of the enantiomerically pure this compound is crucial, and this is most commonly achieved by resolving the racemic mixture. Chiral resolution refers to any process by which enantiomers are separated. The following subsections outline the principal methodologies applicable to this compound.

Chromatographic Chiral Separation Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful and widely used methods for both analytical and preparative separation of enantiomers. nih.gov This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most popular and versatile for separating a wide range of chiral compounds, including alcohols. nih.govmdpi.com The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, between the enantiomers and the chiral selector of the CSP. nih.gov The choice of mobile phase (eluent) is crucial for achieving optimal separation. Common elution modes include normal phase (e.g., hexane/ethanol), polar organic phase (e.g., methanol (B129727) or acetonitrile), and reversed-phase. nih.govnih.gov

Table 2: Chiral HPLC Stationary Phases and Conditions for Separating Chiral Alcohols

Chiral Stationary Phase (CSP) TypeCommercial Column ExamplesTypical Mobile PhaseApplication Notes
Polysaccharide (Cellulose-based)Chiralcel® OD, Lux® Cellulose-1, Lux® Cellulose-4n-Hexane/Ethanol (B145695), Methanol, AcetonitrileBroad applicability for many chiral compounds. nih.govresearchgate.netresearchgate.net The polar organic mode can offer short analysis times and sharp peaks. nih.gov
Polysaccharide (Amylose-based)Chiralpak® IA, Chiralpak® AS-H, Lux® Amylose-2n-Hexane/Isopropanol, Methyl-tert-butyl ether/EthanolOften provides better enantioselectivity compared to cellulose-based CSPs for certain compounds. nih.govmdpi.com
Macrocyclic AntibioticChirobiotic® V (Vancomycin-based)Methanol/Trifluoroacetic acidEffective for separating basic compounds and has been used for various chiral molecules. researchgate.net

Preparative chiral HPLC can be a costly and time-consuming process, but it is highly effective for obtaining high-purity enantiomers, especially when other methods are challenging. onyxipca.com

Kinetic Resolution via Chemical or Enzymatic Catalysis

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts significantly faster than the other, allowing for the separation of the fast-reacting product from the slow-reacting (or unreacted) enantiomer. scielo.br A key limitation is that the maximum theoretical yield for the unreacted enantiomer is 50%. scielo.br

Enzymatic kinetic resolution (EKR) is a particularly prominent subset of this technique due to the high enantioselectivity of enzymes, their ability to function under mild conditions, and their environmental compatibility. nih.govscirp.org For chiral secondary alcohols like 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol, lipases are the most commonly used biocatalysts. scielo.br The process typically involves an irreversible transesterification reaction where the enzyme selectively acylates one enantiomer (often the R-enantiomer for secondary alcohols) in the presence of an acyl donor. nih.govnih.gov

Table 3: Components in Enzymatic Kinetic Resolution (EKR) of Secondary Alcohols

ComponentExamplesFunction
Enzyme (Lipase)Novozym 435 (immobilized Candida antarctica lipase (B570770) B), Porcine pancreatic lipase (PPL)Chiral catalyst that selectively acylates one enantiomer. nih.govscirp.org
Acyl DonorVinyl acetate (B1210297), Ethyl acetateProvides the acyl group for the transesterification reaction. Vinyl acetate is often preferred as it makes the reaction irreversible. nih.govnih.gov
SolventHexane, TolueneNon-polar organic solvents are typically used as the reaction medium. nih.govscielo.br

After the reaction, the resulting ester (e.g., (R)-1-phenylethyl acetate from (R)-1-phenylethanol) can be separated from the unreacted alcohol (enriched in the S-enantiomer) using standard techniques like column chromatography. scielo.br The alcohol can then be recovered from the ester via hydrolysis.

Racemization Strategies for Undesired Enantiomers

The combination of an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer is known as a dynamic kinetic resolution (DKR). scielo.br This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. The challenge lies in finding a racemization catalyst that is compatible with the enzyme and the reaction conditions. scielo.br

Table 4: Racemization Approaches for Chiral Alcohols

MethodCatalyst/Reagent ExamplesDescription
Chemoenzymatic Dynamic Kinetic Resolution (DKR)Niobium salts (e.g., NbOPO₄·nH₂O), Ruthenium complexesA racemization agent is added to the EKR mixture. It continuously converts the undesired, slow-reacting enantiomer back to the racemate, which can then be resolved by the enzyme. scielo.br
Separate Racemization StepAcid/base catalysis, High temperature, Transition metal catalystsThe undesired enantiomer is isolated after the initial resolution and is subjected to a separate chemical process to induce racemization before being reintroduced to the resolution step.

For instance, niobium salts have been successfully used as racemization agents for (S)-1-phenylethanol in a DKR process, allowing for high conversion to the corresponding (R)-acetate. scielo.br Developing an effective racemization strategy is key to creating an economically viable and efficient resolution process on an industrial scale.

Advanced Spectroscopic and Structural Characterization of 1r 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

The ¹H NMR spectrum of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment.

A key feature in the ¹H NMR spectrum for stereochemical analysis is the methine proton of the ethan-1-ol group (-CH(OH)-). This proton is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl group, in turn, would present as a doublet. The protons of the phenyl ring and the imidazole (B134444) ring will show characteristic signals in the aromatic region of the spectrum.

While the ¹H NMR spectra of the two enantiomers, (1R)- and (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol, are identical in an achiral solvent, their signals can be resolved in the presence of a chiral solvating agent or by conversion into diastereomers. This differentiation is crucial for determining enantiomeric purity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and may vary depending on the solvent and other experimental conditions.)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Methyl (-CH₃)1.4 - 1.6Doublet~6-7
Methine (-CH(OH)-)4.8 - 5.0Quartet~6-7
Hydroxyl (-OH)Variable (broad singlet)Singlet-
Phenyl (aromatic)7.2 - 7.8Multiplet-
Imidazole (aromatic)7.0 - 8.0Multiplet-

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

For this compound, the carbon of the methine group (-CH(OH)-) is of particular interest and is expected to resonate in the range of 65-75 ppm. The methyl carbon would appear at a higher field (lower ppm value). The carbons of the phenyl and imidazole rings will have signals in the downfield aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and are subject to experimental variations.)

Carbon Predicted Chemical Shift (ppm)
Methyl (-CH₃)20 - 30
Methine (-CH(OH)-)65 - 75
Phenyl (aromatic)120 - 145
Imidazole (aromatic)115 - 140

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY spectra reveal proton-proton coupling networks, helping to establish the connectivity of adjacent protons, for instance, confirming the coupling between the methine and methyl protons of the ethan-1-ol side chain.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments, such as linking the ethan-1-ol side chain to the correct position on the phenyl ring.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left and right circularly polarized light.

Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. It is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the compound, solvent, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm).

For this compound, a non-zero specific rotation is expected. Its enantiomer, the (1S) form, would exhibit a specific rotation of equal magnitude but opposite sign. The measurement of optical rotation is a primary method for determining the enantiomeric excess (ee) of a sample. While a specific value for the target compound is not documented in readily accessible literature, it is anticipated to have a measurable optical rotation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Chiral molecules exhibit characteristic CD spectra, which can be used to determine their absolute configuration and to study their conformational properties.

The CD spectrum of this compound would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores, primarily the phenyl and imidazole rings. The spectrum of its (1S)-enantiomer would be a mirror image. Theoretical calculations can be used in conjunction with experimental CD spectra to predict the absolute configuration of a chiral molecule.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

Disclaimer: The following analysis is based on crystallographic data of structurally related compounds, as specific X-ray diffraction data for this compound is not publicly available. The presented data is for illustrative purposes to predict the likely structural features.

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules and provides detailed insights into their three-dimensional structure in the solid state. For this compound, this technique would confirm the 'R' configuration at the stereogenic center. Analysis of the crystal structure of analogous compounds, such as 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, provides a foundation for understanding the potential solid-state architecture of the title compound. nih.govresearchgate.net

Hydrogen Bonding Network Analysis

The presence of a hydroxyl (-OH) group and the nitrogen atoms of the imidazole ring in this compound strongly suggests the formation of a robust hydrogen bonding network. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the imidazole nitrogen can act as a hydrogen bond acceptor. This would likely lead to the formation of intermolecular O-H···N hydrogen bonds, a common feature in related crystal structures. nih.govnih.gov These interactions are crucial in organizing the molecules into specific motifs, such as chains or layers. In the case of hydrated crystal forms of similar compounds, water molecules can act as bridges, connecting organic molecules through O-H···O and O-H···N hydrogen bonds. nih.govresearchgate.net

Table 1: Predicted Hydrogen Bond Geometry for this compound

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
O-H···N(imidazole) ~ 0.85 ~ 1.90 ~ 2.75 ~ 170

Note: The data in this table is hypothetical and based on typical hydrogen bond geometries observed in similar organic molecules.

π-π Stacking Interactions

Aromatic systems, such as the phenyl and imidazole rings in the title compound, can engage in π-π stacking interactions, which are non-covalent interactions that contribute to the stability of the crystal lattice. These interactions are characterized by the parallel or near-parallel arrangement of aromatic rings. In the crystal structures of related phenyl-imidazole compounds, π-π stacking is a frequently observed feature, often with centroid-centroid distances in the range of 3.7 to 3.8 Å. nih.govresearchgate.net These interactions can lead to the formation of columnar stacks or layered arrangements of molecules within the crystal. The specific geometry of the π-π stacking (e.g., face-to-face or offset) would be determined by the electronic nature and steric factors of the interacting rings.

Vibrational Spectroscopy (IR) for Functional Group Identification and Confirmation of Stereoisomeric Identity

Disclaimer: The following spectral analysis is predictive and based on the known vibrational frequencies of functional groups and data from analogous compounds. Specific experimental IR data for this compound is not available in the public domain.

The IR spectrum of the related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate, shows characteristic peaks for C=O, C=N, and C=C stretching, as well as bands for a para-substituted benzene (B151609) ring. researchgate.net For this compound, the most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, which is likely to be broadened due to hydrogen bonding in the solid state. The C-O stretching of the secondary alcohol would be expected around 1050-1150 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the phenyl and imidazole rings would be found in the 1400-1650 cm⁻¹ region. A band around 810-840 cm⁻¹ would be indicative of the para-disubstituted benzene ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹)
O-H stretch Alcohol 3200-3600 (broad)
C-H stretch Aromatic 3000-3100
C-H stretch Aliphatic 2850-3000
C=C / C=N stretch Aromatic/Imidazole Rings 1400-1650
C-O stretch Secondary Alcohol 1050-1150

Note: This table presents predicted IR absorption ranges based on general spectroscopic principles and data from similar compounds.

Confirmation of the stereoisomeric identity, specifically differentiating between the (R) and (S) enantiomers or identifying a racemic mixture, would typically require a chiroptical spectroscopic technique such as Vibrational Circular Dichroism (VCD) or Raman Optical Activity (ROA), which are sensitive to molecular chirality. nih.gov

Computational and Theoretical Studies of 1r 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol

Conformational Analysis and Energy Landscapes

The conformational flexibility of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a critical determinant of its chemical behavior and biological interactions. Conformational analysis, typically performed using computational methods such as molecular mechanics or density functional theory (DFT), reveals the stable arrangements of atoms in the molecule and the energy barriers between them.

The primary rotatable bonds in this compound are the C-C bond between the phenyl ring and the chiral carbon, the C-O bond of the alcohol group, and the C-N bond connecting the phenyl and imidazole (B134444) rings. Rotation around these bonds gives rise to various conformers with distinct energy levels.

A potential energy surface (PES) scan can be conducted by systematically rotating the dihedral angle of the C-C bond of the ethyl alcohol moiety while optimizing the rest of the molecule's geometry. This allows for the identification of energy minima, corresponding to stable conformers, and transition states.

Table 1: Predicted Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (H-O-C-C)Relative Energy (kcal/mol)
160° (gauche)0.00
2180° (anti)1.25
3-60° (gauche)0.15

Note: The data presented in this table is hypothetical and serves as an illustrative example of what would be obtained from a computational conformational analysis.

The results of such an analysis would likely indicate that the staggered conformations are energetically favored over eclipsed conformations due to reduced steric hindrance. The relative energies of the stable conformers provide insights into their population distribution at a given temperature, which can be calculated using the Boltzmann distribution.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on DFT, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.netbohrium.comresearchgate.net For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and based on typical values for similar aromatic and heterocyclic compounds.

A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. tandfonline.com For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. Conversely, the hydrogen atom of the hydroxyl group and the protons on the imidazole ring would exhibit positive potential, highlighting their electrophilic nature.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational changes and interactions with its environment. tandfonline.comonsager.cn An MD simulation of this compound in a solvent, such as water or an organic solvent, can reveal how the molecule behaves in a more realistic setting.

These simulations can track the trajectories of all atoms in the system, allowing for the analysis of various properties, including:

Root-mean-square deviation (RMSD): to assess the stability of the molecule's conformation over time.

Root-mean-square fluctuation (RMSF): to identify flexible regions of the molecule.

Radial distribution functions (RDFs): to characterize the interactions between the molecule and solvent molecules.

For this compound, MD simulations could be used to study the stability of different conformers in solution and to investigate the dynamics of hydrogen bonding between the alcohol group and solvent molecules. This information is particularly valuable for understanding its behavior in biological systems.

Predicted Spectroscopic Properties and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted spectra can aid in the assignment of experimental signals and provide a more detailed understanding of the molecule's structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
-CH(OH)-4.9 - 5.1
-CH₃1.5 - 1.7
Aromatic-H7.2 - 7.8
Imidazole-H7.0 - 8.0
-OH2.0 - 4.0 (variable)

Note: These are estimated chemical shift ranges based on known values for similar functional groups and may vary depending on the solvent and other conditions.

By integrating these computational approaches, a comprehensive theoretical profile of this compound can be constructed. This in-silico analysis is a valuable complement to experimental studies, providing a molecular-level understanding of the compound's structure, properties, and potential behavior.

Chemical Reactivity and Derivatization Pathways of 1r 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol

Reactions Involving the Hydroxyl Group

The secondary benzylic hydroxyl group is a key site for derivatization, enabling the synthesis of a variety of analogues through esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification

Esterification: The hydroxyl group of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. chemguide.co.uk A common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk This reaction is reversible and can be driven to completion by removing the water formed during the reaction. chemguide.co.uk The use of more reactive acylating agents like acyl chlorides or anhydrides provides a faster and often irreversible pathway to the corresponding esters. chemguide.co.uk These reactions are generally vigorous and may proceed at room temperature or with gentle warming. chemguide.co.uknih.govresearchgate.net

Etherification: Synthesis of ethers from the title compound can be achieved via methods such as the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the corresponding ether.

Oxidation Reactions

As a secondary benzylic alcohol, this compound can be readily oxidized to form the corresponding ketone, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone. libretexts.orgchemistrysteps.com The benzylic position of the alcohol facilitates this transformation. A wide array of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective systems. libretexts.orgorganic-chemistry.org

Common oxidizing agents for secondary alcohols include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). libretexts.orgchemistrysteps.com Other strong oxidants like potassium permanganate (B83412) (KMnO₄) are also effective. chemistrysteps.com For reactions requiring milder conditions to avoid potential side reactions, reagents such as pyridinium (B92312) chlorochromate (PCC) can be utilized. libretexts.org Modern, greener oxidation protocols may use catalysts in conjunction with environmentally benign oxidants like molecular oxygen or hydrogen peroxide. organic-chemistry.orgrsc.org The selective oxidation of benzylic alcohols is often highly efficient. researchgate.net

Table 1: Selected Reagents for Oxidation of Secondary Benzylic Alcohols

Oxidizing Agent/System Typical Conditions Product Reference(s)
Chromic Acid (H₂CrO₄) / Jones Reagent Acetone, 0°C to room temp. Ketone libretexts.org, chemistrysteps.com
Potassium Permanganate (KMnO₄) Basic aqueous solution, heat Ketone chemistrysteps.com
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂), room temp. Ketone libretexts.org
Thioxanthenone / Air (O₂) Light source (sunlight or lamp) Ketone rsc.org
Urea-Hydrogen Peroxide / MgBr₂ Acetonitrile, reflux Ketone organic-chemistry.org

Nucleophilic Substitution Reactions

The direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an oxonium ion. libretexts.org The departure of a neutral water molecule is much more favorable, allowing for subsequent nucleophilic attack. libretexts.org

For instance, reaction with concentrated hydrohalic acids (like HBr or HCl) can convert the alcohol into the corresponding alkyl halide. libretexts.org Benzylic alcohols are particularly susceptible to Sₙ1-type reactions due to the formation of a resonance-stabilized benzylic carbocation upon loss of the leaving group. libretexts.orgmasterorganicchemistry.comucalgary.ca Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

Reactions Involving the Imidazole (B134444) Nitrogen Atom

The imidazole ring contains two nitrogen atoms. The N-1 position is already substituted with the phenyl-ethanol group. The N-3 atom, which is an imine-like nitrogen (HC=N-CH), has a lone pair of electrons and is the primary site for further reactions on the heterocycle. wikipedia.org

N-Alkylation and N-Acylation

N-Alkylation: The N-3 atom of the imidazole ring is nucleophilic and can react with electrophiles such as alkyl halides to form a quaternary imidazolium (B1220033) salt. otago.ac.nznih.gov This reaction typically proceeds by direct attack of the nitrogen lone pair on the alkylating agent. The reaction can be performed in various solvents, and the rate can be influenced by the nature of the alkylating agent and the reaction conditions. otago.ac.nzlookchem.comgoogle.com Phase-transfer catalysis has also been employed for the N-alkylation of imidazoles. researchgate.net

N-Acylation: Similarly, the N-3 nitrogen can be acylated by reaction with acylating agents like acid anhydrides or acyl chlorides. orientjchem.orgorganic-chemistry.org This reaction also results in the formation of a positively charged imidazolium species. N-acylation is often rapid and can sometimes be performed under catalyst-free conditions, or in the presence of a non-nucleophilic base to scavenge the acid byproduct. orientjchem.org

Table 2: General Conditions for N-Alkylation and N-Acylation of Imidazoles

Reaction Type Reagent Typical Conditions Product Reference(s)
N-Alkylation Alkyl Halide (e.g., CH₃I, BnBr) Solvent (e.g., Ethanol (B145695), DMF), Heat Imidazolium Salt otago.ac.nz, google.com
N-Alkylation Alkyl Halide / Base Aq. NaOH, Surfactant (SDS) Imidazolium Salt lookchem.com
N-Acylation Acetic Anhydride Water, room temp. Acylimidazolium Salt orientjchem.org
N-Acylation Acyl Chloride Organic solvent, optional base Acylimidazolium Salt organic-chemistry.org

Coordination Chemistry with Metal Centers (Ligand Development)

The imidazole moiety is a well-established and versatile ligand in coordination chemistry. rsc.orgresearchgate.net The lone pair of electrons on the N-3 nitrogen atom allows it to function as a strong σ-donor, binding to a wide variety of transition metal ions. wikipedia.orgresearchgate.net Consequently, this compound can act as a monodentate ligand, coordinating to metal centers to form stable complexes.

Imidazole and its derivatives have been used to construct a diverse range of coordination compounds, including discrete mononuclear complexes and extended coordination polymers. rsc.orgmdpi.comrdd.edu.iq The specific geometry and properties of the resulting metal complex depend on the metal ion, the counter-ions, and the presence of other co-ligands. rdd.edu.iqresearchgate.net Common examples include the formation of octahedral or tetrahedral complexes with divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). wikipedia.orgresearchgate.net The hydroxyl group on the ligand could also potentially participate in coordination or intermolecular hydrogen bonding within the crystal structure of the complex.

Table 3: Examples of Metal Complexes with Imidazole-Based Ligands

Metal Ion Ligand Type Typical Complex Geometry Reference(s)
Fe(II), Co(II), Ni(II) Imidazole Octahedral, [M(imidazole)₆]²⁺ wikipedia.org
Cu(II), Pd(II), Pt(II) Imidazole Square Planar wikipedia.org
Zn(II) Imidazole Tetrahedral or Octahedral wikipedia.org, researchgate.net
Cr(III) Imidazole Octahedral, [Cr(imidazole)₄(H₂O)₂]³⁺ researchgate.net
Technetium(V) Imidazole Octahedral, [TcO₂(imidazole)₄]⁺ mdpi.com
Fe(II), Co(II) Bis(imidazole) Tetrahedral nih.gov

Transformations of the Phenyl Ring

The phenyl ring of this compound is a versatile platform for chemical modification. The presence of the 1-hydroxyethyl and the 1H-imidazol-1-yl substituents influences the electron density and reactivity of the aromatic ring, allowing for various transformations. These modifications are crucial for synthesizing derivatives with altered physicochemical properties or for building more complex molecular architectures. The primary pathways for derivatizing the phenyl ring involve electrophilic aromatic substitution and, following functionalization, metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The feasibility and regioselectivity of such reactions on this compound are dictated by the electronic effects of the existing substituents.

The two groups attached to the phenyl ring are the 1-hydroxyethyl group [-CH(OH)CH₃] and the 1H-imidazol-1-yl group.

1-Hydroxyethyl Group : This group is generally considered an activating group and an ortho, para-director. The alkyl portion is weakly electron-donating via an inductive effect, while the hydroxyl group's oxygen atom can donate lone-pair electron density through resonance, further activating the ring. lkouniv.ac.in

1H-Imidazol-1-yl Group : The directing influence of the imidazole ring is more complex. The nitrogen atom directly bonded to the phenyl ring can donate its lone pair of electrons into the aromatic system, an effect that activates the ring and directs incoming electrophiles to the ortho and para positions. However, the imidazole ring as a whole also possesses electron-withdrawing character due to the electronegativity of its nitrogen atoms. Typically, the resonance donation from the directly attached nitrogen is the dominant effect, making the 1H-imidazol-1-yl group an activating, ortho, para-director.

Given that the two substituents are in a para relationship (positions 1 and 4), the available positions for substitution are 2, 3, 5, and 6. The positions ortho to the 1-hydroxyethyl group (2 and 6) are meta to the imidazole group. Conversely, the positions ortho to the imidazole group (3 and 5) are meta to the 1-hydroxyethyl group. The reaction's regioselectivity will be determined by the relative activating strength of the two substituents, with the stronger activating group controlling the position of electrophilic attack. This generally leads to substitution at the positions ortho to the 1-hydroxyethyl group.

Common electrophilic aromatic substitution reactions that could be applied to this molecule are summarized in the table below. masterorganicchemistry.comlibretexts.org

Reaction TypeElectrophileTypical ReagentsPotential Product Structure
Nitration Nitronium ion (NO₂⁺)HNO₃, H₂SO₄(1R)-1-[2-Nitro-4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
Bromination Bromonium ion (Br⁺)Br₂, FeBr₃ or AlBr₃(1R)-1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-ol
Sulfonation Sulfur trioxide (SO₃)Fuming H₂SO₄2-((1R)-1-Hydroxyethyl)-5-(1H-imidazol-1-yl)benzenesulfonic acid
Friedel-Crafts Acylation Acylium ion (RCO⁺)CH₃COCl, AlCl₃1-[2-((1R)-1-Hydroxyethyl)-5-(1H-imidazol-1-yl)phenyl]ethan-1-one

Metal-Catalyzed Coupling Reactions (if applicable)

While this compound itself is not a direct substrate for most metal-catalyzed cross-coupling reactions, it can be readily converted into a suitable precursor. By introducing a halogen (e.g., bromine or iodine) or a triflate group onto the phenyl ring via electrophilic aromatic substitution, the molecule is primed for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net These reactions are central to modern synthetic chemistry for constructing complex molecular frameworks. nih.gov

For instance, the brominated derivative, (1R)-1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-ol, can serve as a versatile intermediate. This aryl bromide can participate in various palladium-catalyzed coupling reactions, enabling the introduction of diverse functional groups onto the phenyl ring. acs.org

The table below outlines several key metal-catalyzed coupling reactions that could be performed on a halogenated derivative of the parent compound.

Reaction NameCoupling PartnerTypical Catalyst SystemGeneral Product Class
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid or Ester (R-B(OR)₂)Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₃PO₄)Biaryl or aryl-vinyl derivatives
Sonogashira Coupling Terminal Alkyne (R-C≡CH)Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N)Aryl-alkyne derivatives
Heck Coupling Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, a phosphine ligand, and a base (e.g., Et₃N)Aryl-alkene (stilbene) derivatives
Buchwald-Hartwig Amination Amine (R₂NH)Pd catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOt-Bu)Aryl-amine derivatives

These derivatization pathways highlight the synthetic utility of the this compound scaffold, allowing for systematic modification of the phenyl ring to explore structure-activity relationships in various chemical and biological contexts. The Suzuki-Miyaura reaction, in particular, is widely employed in pharmaceutical development for the efficient synthesis of biaryl compounds. acs.org

Applications of 1r 1 4 1h Imidazol 1 Yl Phenyl Ethan 1 Ol in Chemical Synthesis and Catalysis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

While specific examples of the direct incorporation of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol into complex molecular scaffolds (excluding biologically active molecules) are not extensively documented in publicly available literature, its structural motifs are present in various advanced materials and supramolecular assemblies. Chiral alcohols are fundamental building blocks in organic synthesis, often serving as key intermediates in the construction of molecules with defined three-dimensional structures.

The general utility of chiral alcohols as building blocks is well-established. They can be used to introduce chirality into achiral molecules, control the stereochemical outcome of subsequent reactions, and serve as starting materials for the synthesis of a wide range of enantiomerically pure compounds.

Development of Chiral Ligands from this compound Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, and this compound serves as a valuable scaffold for the design and synthesis of such ligands. The combination of a stereogenic center and a coordinating imidazole (B134444) group within the same molecule provides a powerful platform for creating effective ligands for a variety of metal-catalyzed asymmetric transformations.

The design of chiral ligands based on this compound often involves modification of the hydroxyl group to introduce additional coordinating atoms, such as nitrogen or phosphorus. A common strategy is the conversion of the alcohol to a corresponding amine, which can then be further functionalized. For example, reduction of an azide (B81097) intermediate or reductive amination of the corresponding ketone can yield the chiral amine. This amine can then be used to synthesize bidentate or tridentate ligands by introducing other coordinating moieties.

Another approach involves the etherification or esterification of the hydroxyl group with functionalities capable of coordinating to metal centers. The imidazole ring itself is a key component of the ligand, providing a nitrogen donor atom for metal coordination. The stereochemistry at the carbinol center plays a crucial role in creating a chiral environment around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions.

Derivatives of this compound are particularly relevant in the field of N-heterocyclic carbene (NHC) chemistry. Chiral NHCs have emerged as a powerful class of ligands for asymmetric catalysis. nih.govorganic-chemistry.org The synthesis of chiral imidazolium (B1220033) salts, which are the precursors to NHCs, often starts from chiral amines or alcohols.

The chiral amine derived from this compound can be used to construct chiral imidazolium salts. These salts, upon deprotonation, yield chiral NHCs where the stereogenic center is positioned in close proximity to the carbene carbon. This proximity allows for effective transfer of chiral information during the catalytic cycle.

A general synthetic route to such chiral NHC precursors involves the reaction of a chiral diamine with an orthoformate to form the imidazolium ring. Alternatively, a chiral amine can be reacted with glyoxal (B1671930) and an aldehyde. While direct synthesis from this compound is not explicitly detailed in the literature, the general methodologies for preparing chiral NHC precursors from chiral amino alcohols are well-established.

The resulting chiral NHC-metal complexes can be applied in a variety of asymmetric transformations, including but not limited to:

Asymmetric Hydrogenation: Catalyzing the enantioselective reduction of prochiral ketones and olefins.

Asymmetric Allylic Alkylation: Controlling the stereoselective formation of carbon-carbon bonds.

Asymmetric Michael Addition: Facilitating the enantioselective conjugate addition of nucleophiles to α,β-unsaturated compounds.

The performance of these catalysts is highly dependent on the steric and electronic properties of the NHC ligand, which can be fine-tuned by modifying the substituents on the imidazole ring and the chiral backbone.

Table 1: Potential Asymmetric Catalytic Applications of Ligands Derived from this compound

Catalytic Reaction Substrate Type Potential Product
Asymmetric Hydrogenation Prochiral Ketones Chiral Secondary Alcohols
Asymmetric Allylic Alkylation Allylic Acetates Chiral Allylic Compounds

Role in the Synthesis of Other Chemical Scaffolds (excluding biologically active molecules)

Beyond its use in ligand synthesis, this compound can be a precursor for the synthesis of various other chemical scaffolds. The imidazole ring, for instance, is a key component of certain ionic liquids and polymers. The chirality of the molecule can be leveraged to create chiral materials with unique properties.

For example, the polymerization of monomers derived from this compound could lead to chiral polymers with potential applications in chiral separations or as chiral stationary phases in chromatography. The imidazole moiety can also be quaternized to form imidazolium salts, which are a common feature of ionic liquids. The incorporation of a chiral cation derived from the title compound could result in chiral ionic liquids, which have shown promise as chiral solvents and catalysts in asymmetric synthesis.

While the direct application of this compound in these areas is a subject for further research, the fundamental reactivity of its functional groups suggests a wide range of possibilities for the construction of novel and complex chemical structures.

Analytical Methodologies for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds. By employing a chiral stationary phase (CSP), the enantiomers of a racemic mixture can be separated into distinct peaks. For compounds structurally similar to (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol, polysaccharide-based CSPs are particularly effective. researchgate.netptfarm.plresearchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose, create a chiral environment where the enantiomers exhibit different affinities, leading to differential retention times.

The separation can be achieved under various elution modes, including normal phase, reversed-phase, and polar organic modes. mdpi.commdpi.com For imidazole (B134444) derivatives, reversed-phase conditions have proven successful, often resolving enantiomers with high efficiency. researchgate.netnih.gov A common strategy involves screening several polysaccharide-based columns, such as those from the Chiralpak® and Chiralcel® series, to identify the optimal stationary phase and mobile phase combination. ptfarm.plchromatographyonline.com The choice of mobile phase modifiers, such as different alcohols in normal phase or organic solvents like acetonitrile and methanol (B129727) in reversed-phase, plays a critical role in optimizing the separation. nih.gov

ParameterDetails
Stationary Phase Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate)) researchgate.netnih.gov
Mobile Phase Acetonitrile/Methanol/40 mM Ammonium Acetate (B1210297) (varied ratios) nih.gov
pH 7.5 nih.gov
Detection UV at 254 nm nih.gov
Flow Rate 0.4 mL/min nih.gov
Temperature 35 °C nih.gov

Gas Chromatography (GC) with Chiral Columns or Derivatization

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. For chiral alcohols like this compound, direct analysis on a chiral GC column is possible, but often, derivatization is employed to enhance volatility and improve chromatographic performance. nih.govnih.gov

A common derivatization strategy for chiral alcohols is acylation, for instance, reaction with acetic acid to form the corresponding acetate ester. nih.govscience.gov This process reduces the polarity of the alcohol and can lead to better separation on a chiral stationary phase. nih.gov A variety of chiral capillary columns are available, with cyclodextrin-based phases, such as CP Chirasil-DEX CB, being widely used for the resolution of derivatized chiral alcohols. nih.govscience.gov The selection of the appropriate derivatizing agent and chiral column is crucial for achieving baseline separation of the enantiomers.

ParameterDetails
Derivatization Agent Acetic Acid (Acylation) nih.gov
Stationary Phase CP Chirasil-DEX CB (Cyclodextrin-based) nih.gov
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the enantiomeric separation of charged or chargeable compounds. The technique relies on the differential migration of analytes in an electric field within a narrow capillary. For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.govnih.gov

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for a wide range of compounds, including imidazole derivatives. nih.govmdpi.com For N-imidazole compounds, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be an effective chiral selector. nih.gov The separation is influenced by several factors, including the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. nih.gov By optimizing these parameters, baseline separation of the enantiomers can be achieved with short analysis times.

ParameterDetails
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD) nih.gov
Selector Concentration 7.5-12.5 mM nih.gov
Background Electrolyte 50 mM Phosphate buffer nih.gov
pH 2.5 nih.gov
Applied Voltage 0.50 kV/cm nih.gov
Temperature 25 °C nih.gov
Detection UV

NMR Methods for Enantiomeric Excess (e.g., using Chiral Solvating Agents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of a chiral compound without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (CLSR). acs.orgunipi.itresearchgate.net These agents interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra.

Chiral solvating agents, such as those derived from BINOL or isohexides, can induce chemical shift differences between the signals of the two enantiomers in the ¹H NMR spectrum. nih.gov The integration of these separated signals allows for the direct calculation of the enantiomeric ratio. The choice of the appropriate CSA is critical, as the degree of separation depends on the specific interactions between the CSA and the analyte. acs.org

Chiral lanthanide shift reagents, such as Eu(facam)₃ (tris(3-trifluoroacetyl-d-camphorato)europium(III)), are paramagnetic complexes that can also induce large chemical shift differences between the signals of the enantiomers. organicchemistrydata.orgslideshare.net This allows for the resolution of overlapping signals and facilitates the determination of enantiomeric purity. organicchemistrydata.org

MethodReagent TypePrinciple
Chiral Solvating Agents (CSAs) e.g., BINOL-derivatives, isohexide-derivatives acs.orgnih.govFormation of transient diastereomeric complexes leading to separate signals in the NMR spectrum.
Chiral Lanthanide Shift Reagents (CLSRs) e.g., Eu(facam)₃ organicchemistrydata.orgslideshare.netParamagnetic complexes that induce large chemical shift differences between enantiomeric signals.

Future Research Directions and Perspectives

Exploration of Novel Asymmetric Synthetic Routes

The efficient and stereoselective synthesis of (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol is paramount for its potential applications. Future research will likely focus on developing novel asymmetric synthetic routes that offer high yields, excellent enantioselectivity, and environmentally benign conditions. A primary avenue for exploration is the asymmetric reduction of the prochiral ketone, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone.

One promising approach is the use of catalytic asymmetric transfer hydrogenation . This method, which has been successfully applied to a variety of acetophenone (B1666503) derivatives, utilizes chiral catalysts and a hydrogen donor, such as isopropanol, to achieve high enantiomeric excess. mdpi.comresearchgate.netacs.org Future investigations could focus on designing and screening a library of chiral ligands and metal complexes specifically tailored for the imidazole-substituted substrate. The development of heterogeneous catalysts for this transformation would also be a significant advancement, simplifying catalyst recovery and reuse. mdpi.com

Another area of interest is biocatalytic asymmetric reduction . The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases (ADHs), offers a green and highly selective alternative to traditional chemical methods. semanticscholar.orgresearchgate.netresearchgate.net Research in this domain would involve screening various microorganisms or engineering enzymes to optimize the conversion of 1-[4-(1H-imidazol-1-yl)phenyl]ethanone to the desired (R)-enantiomer with high enantiomeric excess. The table below outlines potential catalysts for future exploration in the asymmetric synthesis of this compound.

Catalyst TypeSpecific Examples/ApproachesPotential Advantages
Homogeneous Catalysts Ruthenium- and rhodium-based complexes with chiral diphosphine and diamine ligands. mdpi.comacs.orgHigh activity and enantioselectivity.
Heterogeneous Catalysts Chiral catalysts immobilized on solid supports.Ease of separation and recyclability.
Biocatalysts Whole cells (e.g., Phaseolus vulgaris) or isolated alcohol dehydrogenases (ADHs). semanticscholar.orgresearchgate.netHigh enantioselectivity, mild reaction conditions, environmentally friendly.

Design and Synthesis of Advanced Derivatives for Catalytic Applications

The unique structural features of this compound, namely the chiral secondary alcohol and the imidazole (B134444) moiety, make it an excellent scaffold for the design and synthesis of advanced derivatives for catalytic applications.

A particularly promising direction is the development of chiral N-heterocyclic carbene (NHC) ligands . organic-chemistry.orgyork.ac.uksigmaaldrich.comnih.govresearchgate.net The imidazole ring of the parent compound can be readily converted into an imidazolium (B1220033) salt, which is the precursor to the NHC. The chirality of the ethanol (B145695) backbone can induce stereoselectivity in metal-catalyzed reactions where these NHCs are employed as ligands. Future work could involve the synthesis of a variety of these chiral NHC-metal complexes and their application in asymmetric catalysis, such as allylic alkylations or metathesis reactions.

Furthermore, the hydroxyl group can be functionalized to create a range of bifunctional catalysts . For instance, derivatization with phosphine (B1218219) or amine groups could lead to new chiral ligands for transition metal catalysis. The synergistic effect of the chiral center and the newly introduced functional group could lead to enhanced catalytic activity and stereocontrol.

Computational Design of New Chemical Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), will be a crucial tool in guiding the future development of this compound and its derivatives. rsc.orgnih.gov

Future computational studies could focus on:

Predicting the reactivity of the parent compound and its derivatives. This includes identifying the most reactive sites for further functionalization and predicting the outcomes of proposed chemical transformations.

Designing new catalysts based on the this compound scaffold. Computational modeling can be used to design ligands with optimal steric and electronic properties for specific catalytic applications.

Elucidating reaction mechanisms involving catalysts derived from this chiral alcohol. Understanding the transition states and intermediates in a catalytic cycle can provide valuable insights for catalyst optimization.

The following table summarizes key computational parameters that can be investigated to predict the reactivity and properties of new derivatives.

Computational MethodParameters to InvestigateInsights Gained
Density Functional Theory (DFT) HOMO-LUMO energy gap, electrostatic potential maps, reaction energy profiles.Chemical reactivity, stability, and mechanistic pathways.
Molecular Dynamics (MD) Conformational analysis, solvent effects.Understanding the dynamic behavior and interactions of the molecule in different environments.

Development of Enhanced Analytical Techniques for Stereochemical Control

The ability to accurately and efficiently determine the enantiomeric purity of this compound is essential for its development and application. Future research in this area will likely focus on the development of more sensitive and robust analytical methods.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for enantioseparation. nih.govchiralpedia.comsigmaaldrich.comphenomenex.comresearchgate.net Future work could involve the screening of a wider range of commercially available CSPs or the development of novel CSPs specifically designed for the separation of imidazole-containing chiral alcohols. Polysaccharide-based and cyclodextrin-based CSPs are particularly promising candidates. researchgate.net

Capillary electrophoresis (CE) with chiral selectors is another valuable technique for enantiomeric analysis. nih.gov The use of cyclodextrins as chiral additives in the background electrolyte has been shown to be effective for the separation of related imidazole derivatives. Future research could optimize CE methods for baseline separation and quantification of the enantiomers of this compound.

The principles of chiral recognition, such as the three-point interaction model, will continue to guide the development of these enhanced analytical techniques. nih.gov

Integration into Materials Science Research (non-biological applications)

The chiral nature of this compound makes it an interesting building block for the synthesis of novel materials with unique properties, beyond biological applications.

A significant area of future research is the use of this compound as a chiral monomer for the synthesis of polymers . nih.govfrontiersin.orgmdpi.com Polymerization of this monomer, or its derivatives, could lead to the formation of helically chiral polymers. These materials could find applications in areas such as:

Chiral stationary phases for chromatography: The chiral polymer could be coated onto a solid support to create a new CSP for the separation of other racemic compounds.

Asymmetric catalysis: The polymer itself could act as a chiral ligand or catalyst, offering the advantage of easy recovery and recycling.

Chiral sensors: The interaction of the chiral polymer with other chiral molecules could lead to a detectable signal, forming the basis of a sensor.

Furthermore, the imidazole moiety can be utilized to create metal-organic frameworks (MOFs) . The nitrogen atoms of the imidazole ring can coordinate with metal ions to form extended, porous structures. The incorporation of the chiral organic linker would result in a chiral MOF, which could be explored for applications in enantioselective separations and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (1R)-enantiomer. For example, asymmetric reduction of the corresponding ketone using chiral catalysts like BINAP-Ru complexes can yield high enantiomeric excess (e.g., >98% ee) .
  • Characterization : Confirm stereochemistry via polarimetry, chiral HPLC, or X-ray crystallography (if single crystals are obtainable) .
  • Purity : Monitor by HPLC (C18 column, acetonitrile/water gradient) and ensure residual solvents comply with ICH guidelines (e.g., ≤0.1% for Class 2 solvents) .

Q. How does the compound's structure influence its antifungal activity?

  • Key Structural Features :

  • The 4-(imidazol-1-yl)phenyl group enables binding to fungal cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol synthesis .
  • The (1R)-configuration enhances target affinity compared to the (1S)-enantiomer, as shown in docking studies .
    • Experimental Validation :
  • Perform MIC assays against Candida albicans and Aspergillus fumigatus using CLSI guidelines. Compare activity to Econazole (a related antifungal agent) to establish relative potency .

Q. What analytical techniques are critical for characterizing this compound?

  • Essential Methods :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., imidazole C-H signals at δ 7.4–7.6 ppm, phenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ = 245.1 m/z).
  • Thermal Analysis : DSC/TGA to determine melting point (134–138°C) and thermal stability .

Advanced Research Questions

Q. How can structural modifications improve the compound's pharmacokinetic profile?

  • Strategies :

  • Lipophilicity Adjustment : Introduce fluorine or methyl groups to the phenyl ring to modulate logP (target range: 2–3) for better membrane permeability .
  • Metabolic Stability : Replace the hydroxyl group with a bioisostere (e.g., trifluoromethyl) to reduce Phase II glucuronidation .
    • Validation :
  • Perform in vitro microsomal stability assays (human/rat liver microsomes) and measure plasma protein binding via equilibrium dialysis .

Q. What computational methods resolve contradictions in reported enantiomer-specific activity?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of (1R)- and (1S)-enantiomers to fungal CYP51 using AMBER or GROMACS. Prioritize conformations with hydrogen bonds to heme iron .
  • Crystallography : Co-crystallize the compound with CYP51 to resolve atomic-level interactions (e.g., imidazole coordination to Fe³⁺) .
    • Data Interpretation :
  • Correlate simulation results with experimental IC₅₀ values to validate enantioselectivity .

Q. How does environmental persistence of this compound impact ecotoxicology studies?

  • Experimental Design :

  • Degradation Pathways : Investigate photolysis (UV-Vis irradiation) and hydrolysis (pH 5–9 buffers) to identify degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .
    • Mitigation Strategies :
  • Propose green chemistry modifications (e.g., biodegradable ester linkages) to reduce environmental persistence .

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